N-(2-Aminoethyl)thiophene-2-sulfonamide N-(2-Aminoethyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17712495
InChI: InChI=1S/C6H10N2O2S2/c7-3-4-8-12(9,10)6-2-1-5-11-6/h1-2,5,8H,3-4,7H2
SMILES:
Molecular Formula: C6H10N2O2S2
Molecular Weight: 206.3 g/mol

N-(2-Aminoethyl)thiophene-2-sulfonamide

CAS No.:

Cat. No.: VC17712495

Molecular Formula: C6H10N2O2S2

Molecular Weight: 206.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)thiophene-2-sulfonamide -

Specification

Molecular Formula C6H10N2O2S2
Molecular Weight 206.3 g/mol
IUPAC Name N-(2-aminoethyl)thiophene-2-sulfonamide
Standard InChI InChI=1S/C6H10N2O2S2/c7-3-4-8-12(9,10)6-2-1-5-11-6/h1-2,5,8H,3-4,7H2
Standard InChI Key JUZXTVXXQHTAFJ-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)S(=O)(=O)NCCN

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(2-Aminoethyl)thiophene-2-sulfonamide consists of a thiophene heterocycle (C4H4S) functionalized with a sulfonamide group (-SO2NH-) at the 2-position. The sulfonamide nitrogen is further substituted with a 2-aminoethyl group (-CH2CH2NH2), distinguishing it from simpler sulfonamides. This configuration introduces both hydrophilic (sulfonamide, amino) and hydrophobic (thiophene) domains, influencing its solubility and reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H10N2O2S2
Molecular Weight (g/mol)206.286
Exact Mass206.018
PSA (Ų)122.80
LogP2.378

The compound’s polar surface area (PSA) of 122.80 Ų suggests moderate membrane permeability, while its LogP value of 2.378 indicates balanced lipophilicity, suitable for drug-like molecules .

Spectroscopic Characterization

While direct spectral data for N-(2-aminoethyl)thiophene-2-sulfonamide is unavailable, analogous sulfonamides exhibit distinct NMR signatures:

  • 1H NMR: Thiophene protons resonate at δ 6.75–7.31 ppm as doublets (J = 4.6 Hz) .

  • 13C NMR: Sulfonamide carbons appear at δ 125–140 ppm, while thiophene carbons range from δ 110–135 ppm .
    Mass spectrometry typically shows a molecular ion peak at m/z 206.018 (calculated for C6H10N2O2S2) .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of N-(2-aminoethyl)thiophene-2-sulfonamide derivatives often involves multi-step strategies:

Sulfonylation of Thiophene Precursors

A common approach begins with thiophene-2-sulfonyl chloride, which undergoes nucleophilic substitution with 2-aminoethylamine. This reaction is typically conducted in dichloromethane or THF under basic conditions (e.g., Na2CO3) to deprotonate the amine and drive the reaction :

Thiophene-2-sulfonyl chloride+H2NCH2CH2NH2BaseN-(2-Aminoethyl)thiophene-2-sulfonamide+HCl\text{Thiophene-2-sulfonyl chloride} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{Base}} \text{N-(2-Aminoethyl)thiophene-2-sulfonamide} + \text{HCl}

Yields for such reactions range from 60–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures) .

Enantioselective Modifications

Patent US5470973A describes enantioselective reductions using chiral catalysts like (+)-B-chlorodiisopinocampheylborane [(+)-DIP-Cl] to produce optically pure intermediates . For example:

Ketone precursor(+)-DIP-ClChiral alcohol intermediateCyclizationThieno-thiazin derivatives\text{Ketone precursor} \xrightarrow{\text{(+)-DIP-Cl}} \text{Chiral alcohol intermediate} \xrightarrow{\text{Cyclization}} \text{Thieno-thiazin derivatives}

This method achieves enantiomeric excess (ee) >90% at 30°C, offering cost advantages over stoichiometric reagents .

Biological Activities and Mechanisms

Carbonic Anhydrase Inhibition

Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), enzymes regulating pH and ion transport. Molecular docking studies suggest that the thiophene ring and sulfonamide group in N-(2-aminoethyl)thiophene-2-sulfonamide coordinate with CA’s zinc ion, while the aminoethyl tail occupies hydrophobic pockets . Comparative data for analogous compounds show IC50 values of 10–100 nM against CA-II, a target in glaucoma therapy .

Pharmacological Applications

Ophthalmic Therapeutics

By inhibiting CA-II in the ciliary body, this compound could reduce aqueous humor production, lowering intraocular pressure in glaucoma. Preclinical models of sulfonamide derivatives show 20–30% IOP reduction over 6 hours post-administration .

Antimicrobial Adjuvants

While antimicrobial efficacy is limited (% inhibition <50% at 300 μg/mL) , the aminoethyl group may improve biofilm penetration, potentiating antibiotics like ciprofloxacin in resistant strains.

Challenges and Future Directions

Synthetic Scalability

Current routes require expensive chiral catalysts and low-temperature conditions. Flow chemistry and immobilized enzymes could enhance throughput and reduce costs .

Toxicity Profiling

Preliminary studies on related sulfonamides indicate nephrotoxicity risks at high doses (>100 mg/kg). Structural modifications, such as PEGylation, may improve safety margins .

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